1-[(4-ethylphenyl)methyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Ethylphenyl)methyl]piperazine is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound features a piperazine ring substituted with a 4-ethylphenylmethyl group, making it a valuable intermediate in various chemical syntheses and applications.
Mechanism of Action
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(4-Ethylphenyl)methyl]piperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with 4-ethylbenzyl chloride under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, yielding the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and stringent quality control measures are essential to maintain consistency in industrial production .
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Ethylphenyl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring’s nitrogen atoms act as nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced piperazine derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-[(4-Ethylphenyl)methyl]piperazine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of biological systems and as a building block for bioactive molecules.
Medicine: It serves as a precursor in the development of drugs targeting various diseases, including neurological disorders and infections.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1-[(4-Ethylphenyl)methyl]piperazine can be compared with other similar compounds, such as:
1-Benzylpiperazine: Similar structure but with a benzyl group instead of a 4-ethylphenylmethyl group.
1-(4-Methylphenyl)piperazine: Contains a 4-methylphenyl group instead of a 4-ethylphenylmethyl group.
1-(4-Chlorophenyl)piperazine: Features a 4-chlorophenyl group, differing in the substituent on the phenyl ring.
Uniqueness: The presence of the 4-ethylphenylmethyl group in this compound imparts unique chemical and biological properties, making it distinct from other piperazine derivatives. This uniqueness can be leveraged in the design of novel compounds with specific desired activities .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[(4-ethylphenyl)methyl]piperazine involves the reaction of 4-ethylbenzyl chloride with piperazine in the presence of a base.", "Starting Materials": [ "4-ethylbenzyl chloride", "piperazine", "base (e.g. sodium hydroxide)" ], "Reaction": [ "Add 4-ethylbenzyl chloride to a solution of piperazine in a suitable solvent (e.g. ethanol)", "Add a base (e.g. sodium hydroxide) to the reaction mixture to facilitate the reaction", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool and then extract the product with a suitable solvent (e.g. dichloromethane)", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain the crude product", "Purify the crude product by recrystallization or column chromatography" ] } | |
CAS No. |
340759-26-4 |
Molecular Formula |
C13H20N2 |
Molecular Weight |
204.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.